molecular formula C10H12O5S B1585582 5-(Ethylsulfonyl)-2-methoxybenzoic acid CAS No. 4840-63-5

5-(Ethylsulfonyl)-2-methoxybenzoic acid

Cat. No. B1585582
CAS RN: 4840-63-5
M. Wt: 244.27 g/mol
InChI Key: NBFYWQQYIJTQQV-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-2-methoxyaniline is part of the structure in 131 compounds possessing different biological activities . In most cases, they have antitumor properties .


Synthesis Analysis

A convenient synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline has been developed starting from commercially available 4-methoxybenzene-1-sulfonyl chloride in four steps with a 59% overall yield .


Chemical Reactions Analysis

5-(Ethylsulfonyl)-2-methoxyaniline is an extremely versatile molecule used in the preparation of a number of different compounds with biological activities targeting kinases .

Mechanism of Action

The structure of 5-(Ethylsulfonyl)-2-methoxyaniline represents a fragment for several powerful inhibitors of VEGFR2, a key angiogenic receptor . Antiangiogenic inhibitors slow down or stop new blood-vessel formation from pre-existing vasculature .

Future Directions

Despite the high significance of 5-(Ethylsulfonyl)-2-methoxyaniline, its preparation has not yet been described . This suggests that there may be future research opportunities in this area.

properties

IUPAC Name

5-ethylsulfonyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-3-16(13,14)7-4-5-9(15-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFYWQQYIJTQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964063
Record name 5-(Ethanesulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethylsulfonyl)-2-methoxybenzoic acid

CAS RN

4840-63-5
Record name 5-(Ethylsulfonyl)-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4840-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Ethylsulphonyl)-o-anisic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Ethanesulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(ethylsulphonyl)-o-anisic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 5-(ethylsulfonyl)-2-methoxybenzoic acid in pharmaceutical research?

A1: 5-(Ethylsulfonyl)-2-methoxybenzoic acid is a key intermediate in the synthesis of amisulpride []. Amisulpride is an atypical antipsychotic medication used to treat schizophrenia and acute psychotic states. Understanding the synthesis and properties of this intermediate is crucial for the efficient and cost-effective production of amisulpride.

Q2: How is 5-(ethylsulfonyl)-2-methoxybenzoic acid synthesized?

A2: The synthesis of 5-(ethylsulfonyl)-2-methoxybenzoic acid involves multiple steps, starting from either amino salicylic acid [] or 4-amino-2-hydroxybenzoic acid []. Key reactions include:

    Q3: How is the structure of 5-(ethylsulfonyl)-2-methoxybenzoic acid confirmed?

    A3: The synthesized 5-(ethylsulfonyl)-2-methoxybenzoic acid and its intermediates are characterized using spectroscopic techniques:

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